Dabuzalgron
Overview
Description
Dabuzalgron is a synthetic organic compound classified as a selective alpha-1A adrenergic receptor agonist. It is primarily used in the treatment of urinary incontinence and has shown potential in protecting against doxorubicin-induced cardiotoxicity . The compound is a sulfonamide derivative with the chemical formula C12H16ClN3O3S .
Mechanism of Action
Target of Action
Dabuzalgron is a highly selective partial agonist for the alpha-1A-adrenergic receptor (α1A-AR) . This receptor is an endogenous adaptive signaling system that protects and repairs myocytes after injury .
Mode of Action
This compound interacts with its primary target, the α1A-AR, to exert its therapeutic effects. The activation of α1A-ARs on cardiac myocytes protects against cytotoxicity and enhances mitochondrial function . This interaction likely mediates the cytoprotective effects through the activation of ERK 1/2 .
Biochemical Pathways
The activation of α1A-ARs by this compound leads to the activation of ERK 1/2, a central mechanism in various cellular processes . This activation regulates the transcription of genes related to energy production and mitochondrial function .
Pharmacokinetics
It was well-tolerated in Phase 2 clinical trials for the treatment of urinary incontinence .
Result of Action
This compound’s action results in several beneficial effects at the molecular and cellular levels. It enhances contractile function, regulates the transcription of genes related to energy production and mitochondrial function, and preserves myocardial ATP content . It also protects against doxorubicin-induced cardiotoxicity in vivo .
Action Environment
Biochemical Analysis
Biochemical Properties
Dabuzalgron interacts with α1A-adrenoceptor, a type of G protein-coupled receptor . The interaction between this compound and α1A-adrenoceptor is believed to be an agonistic one, meaning that this compound can bind to this receptor and activate it .
Cellular Effects
This compound has been shown to have protective effects against Doxorubicin-induced cardiotoxicity . It is believed to exert these effects by preserving mitochondrial function . This suggests that this compound may influence cell function by impacting cellular metabolism and potentially affecting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the α1A-adrenoceptor . This binding activates the receptor, which can lead to a series of downstream effects within the cell . These effects may include changes in gene expression, enzyme activation or inhibition, and alterations in cellular metabolism .
Temporal Effects in Laboratory Settings
This suggests that this compound may have long-term effects on cellular function, potentially by preserving mitochondrial function over time .
Dosage Effects in Animal Models
In animal models, this compound has been shown to protect against Doxorubicin-induced cardiotoxicity It is known that this compound can exert its protective effects at dosages that do not significantly increase blood pressure .
Metabolic Pathways
Given its role as an α1A-adrenoceptor agonist , it is likely that this compound is involved in pathways related to adrenergic signaling.
Transport and Distribution
Given its role as an α1A-adrenoceptor agonist , it is likely that this compound is transported to and distributed within cells in a manner similar to other adrenergic agonists.
Subcellular Localization
As an α1A-adrenoceptor agonist , this compound likely interacts with α1A-adrenoceptors, which are typically located on the cell membrane . This suggests that this compound may primarily localize to the cell membrane where it can interact with its target receptor.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dabuzalgron involves multiple steps, starting with the preparation of the core sulfonamide structure. The key steps include:
Formation of the sulfonamide core: This involves the reaction of N-phenylmethanesulfonamide with appropriate reagents to introduce the chloro group at position 2, the 4,5-dihydro-1H-imidazol-2-ylmethoxy group at position 5, and the methyl group at position 6.
Introduction of functional groups: The chloro group and the imidazolylmethoxy group are introduced through specific substitution reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Bulk synthesis of intermediates: Large-scale preparation of the sulfonamide core and intermediates.
Purification: Use of techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Dabuzalgron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, aryl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Dabuzalgron has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of adrenergic receptor agonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential in treating heart failure and protecting against cardiotoxicity induced by chemotherapeutic agents
Industry: Utilized in the development of new therapeutic agents targeting adrenergic receptors.
Comparison with Similar Compounds
A61603: Another selective alpha-1A adrenergic receptor agonist with similar cardioprotective properties.
Phenylephrine: A non-selective alpha-adrenergic receptor agonist used as a decongestant and vasopressor.
Methoxamine: An alpha-adrenergic receptor agonist used to increase blood pressure
Uniqueness of Dabuzalgron: this compound is unique due to its high selectivity for alpha-1A adrenergic receptors, which allows it to exert specific therapeutic effects with minimal off-target interactions. This selectivity makes it particularly valuable in treating conditions like urinary incontinence and heart failure, where targeted receptor activation is crucial .
Properties
IUPAC Name |
N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3S/c1-8-10(19-7-11-14-5-6-15-11)4-3-9(13)12(8)16-20(2,17)18/h3-4,16H,5-7H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYWMEJSRSBQGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1NS(=O)(=O)C)Cl)OCC2=NCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176345 | |
Record name | Dabuzalgron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219311-44-1 | |
Record name | N-[6-Chloro-3-[(4,5-dihydro-1H-imidazol-2-yl)methoxy]-2-methylphenyl]methanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219311-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dabuzalgron [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219311441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dabuzalgron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DABUZALGRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGX4GZ74WO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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